Quazinone

Descripción general

Descripción

La quazinona es un inhibidor selectivo de la fosfodiesterasa 3 (PDE3) con propiedades inotrópicas positivas y vasodilatadoras . Es conocida por su capacidad para inducir la relajación del músculo liso cavernoso humano precontraído y aumentar la fuerza contráctil miocárdica de forma dosis-dependiente .

Métodos De Preparación

La quazinona se puede sintetizar mediante diversos métodos. Un enfoque común implica la reacción de hidrazidas apropiadas con diferentes aldehídos o cetonas en diversos disolventes orgánicos . El enfoque mecanoquímico se prefiere generalmente para la síntesis de quinazolinas, mientras que la reacción de fusión en estado sólido es más eficiente para los derivados de hidrazonas basadas en nicotina . Los métodos de producción industrial pueden implicar el uso de técnicas avanzadas como la síntesis en solución y la mecano-síntesis para lograr altos rendimientos y pureza .

Análisis De Reacciones Químicas

La quazinona experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: La quazinona puede oxidarse en condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir la quazinona en sus formas reducidas, que pueden tener diferentes propiedades farmacológicas.

Sustitución: La quazinona puede sufrir reacciones de sustitución donde grupos funcionales específicos son reemplazados por otros, lo que lleva a la formación de nuevos compuestos con propiedades alteradas.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

La quazinona tiene una amplia gama de aplicaciones de investigación científica, incluyendo:

Mecanismo De Acción

La quazinona ejerce sus efectos inhibiendo selectivamente la fosfodiesterasa 3 (PDE3), una enzima que juega un papel crucial en la regulación de los niveles de monofosfato de adenosina cíclico (cAMP) y monofosfato de guanosina cíclico (cGMP) . Al inhibir la PDE3, la quazinona aumenta los niveles de cAMP y cGMP, lo que lleva a una mayor contractilidad miocárdica y vasodilatación . Los objetivos moleculares y las vías involucradas incluyen la fosforilación de la quinasa de proteína activada por mitógeno (MAP quinasa) p42/p44 y la inhibición de la síntesis de ADN inducida por el factor de crecimiento derivado de plaquetas .

Comparación Con Compuestos Similares

La quazinona es única entre los inhibidores de la fosfodiesterasa debido a su inhibición selectiva de la PDE3 y sus propiedades inotrópicas y vasodilatadoras combinadas . Los compuestos similares incluyen:

Milrinona: Otro inhibidor de la PDE3 con efectos cardiotónicos y vasodilatadores similares.

Amrinona: Un inhibidor de la PDE3 utilizado en el tratamiento de la insuficiencia cardíaca.

Cilostazol: Un inhibidor de la PDE3 utilizado para tratar la claudicación intermitente.

La singularidad de la quazinona radica en su estructura molecular específica y su capacidad para inhibir selectivamente la PDE3 sin afectar otras isoenzimas de la fosfodiesterasa .

Propiedades

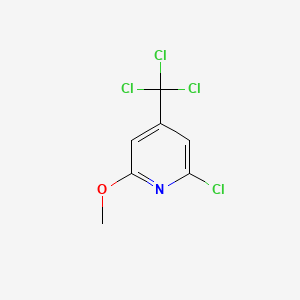

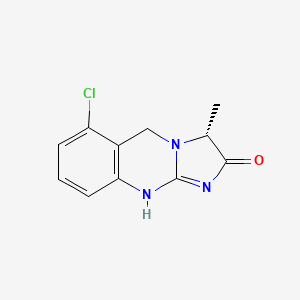

IUPAC Name |

(3R)-6-chloro-3-methyl-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN3O/c1-6-10(16)14-11-13-9-4-2-3-8(12)7(9)5-15(6)11/h2-4,6H,5H2,1H3,(H,13,14,16)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHZFZYLBVSWUMT-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2=NC3=C(CN12)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)NC2=NC3=C(CN12)C(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6045795 | |

| Record name | Quazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70018-51-8 | |

| Record name | Quazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70018-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quazinone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070018518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quazinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6045795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUAZINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D1Q7F6C2FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

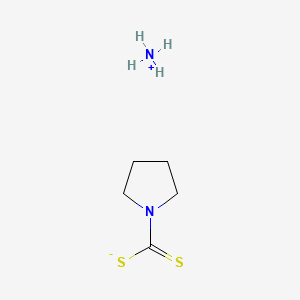

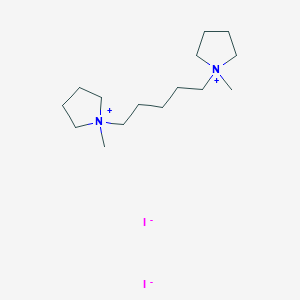

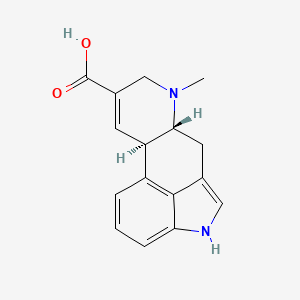

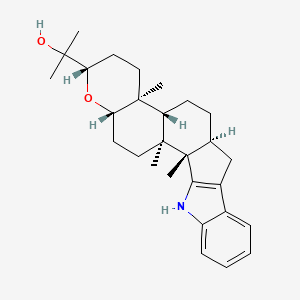

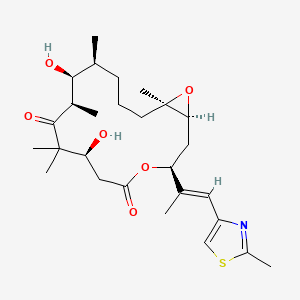

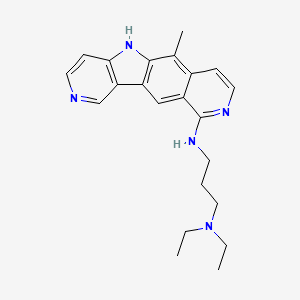

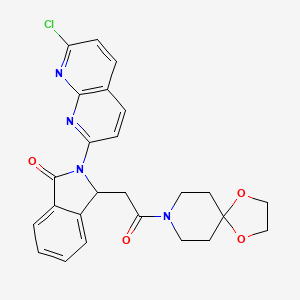

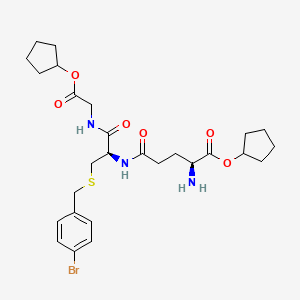

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Quazinone?

A: this compound acts as a selective inhibitor of phosphodiesterase 3 (PDE3). [, , ] PDE3 is an enzyme responsible for the breakdown of cyclic adenosine monophosphate (cAMP). By inhibiting PDE3, this compound prevents cAMP degradation, leading to increased intracellular cAMP levels. This increase in cAMP can have various downstream effects, particularly in smooth muscle relaxation. [, , ]

Q2: How does this compound impact vascular smooth muscle cells?

A: Research suggests that this compound can potentiate the antiproliferative effects of certain peptides like calcitonin gene-related peptide (CGRP) in vascular smooth muscle cells (VSMCs). [] This potentiation is attributed to this compound's inhibition of PDE3, leading to enhanced cAMP accumulation. CGRP itself elevates cAMP levels, and the combined effect of CGRP and this compound results in a more pronounced increase in cAMP, ultimately contributing to the inhibition of VSMC proliferation. []

Q3: Does this compound have any synergistic effects with other compounds?

A: Yes, studies show that this compound can act synergistically with other vasoactive compounds. For instance, in rat thoracic aorta, this compound enhances the direct vasorelaxant and cAMP elevating effects of adrenomedullin (ADM). [] Similarly, this compound can potentiate the cAMP elevation induced by human CGRP in rabbit aortic VSMCs. [] This synergism is attributed to the inhibition of PDE3 by this compound, allowing for a greater accumulation of cAMP in the presence of these vasoactive compounds. [, ]

Q4: Are there any known effects of this compound on neurotransmitter release?

A: While not directly addressed in the provided research, one study highlights that another PDE3 inhibitor, EHNA, did not prevent the facilitatory effect of carbon monoxide (CO) on acetylcholine (ACh) release at the frog neuromuscular junction. [] This suggests that while PDE3 plays a role in the modulation of neurotransmitter release, its inhibition by certain compounds like EHNA may not always translate to a significant effect. Further research is needed to understand the specific role of this compound in this context.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.